![molecular formula C9H8BrClF5NO B13520737 2-[4-Bromo-2-(trifluoromethyl)phenoxy]-2,2-difluoroethan-1-amine hydrochloride](/img/structure/B13520737.png)
2-[4-Bromo-2-(trifluoromethyl)phenoxy]-2,2-difluoroethan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-Bromo-2-(trifluoromethyl)phenoxy]-2,2-difluoroethan-1-amine hydrochloride is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a bromine atom, a trifluoromethyl group, and a difluoroethanamine moiety, making it a valuable subject of study in organic chemistry and related disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Bromo-2-(trifluoromethyl)phenoxy]-2,2-difluoroethan-1-amine hydrochloride typically involves multiple steps, including halogenation, nucleophilic substitution, and amination reactions. One common synthetic route starts with the bromination of a trifluoromethyl-substituted phenol, followed by the introduction of a difluoroethanamine group through nucleophilic substitution. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-Bromo-2-(trifluoromethyl)phenoxy]-2,2-difluoroethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while substitution reactions can produce a variety of substituted phenoxy compounds.
Applications De Recherche Scientifique
2-[4-Bromo-2-(trifluoromethyl)phenoxy]-2,2-difluoroethan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-[4-Bromo-2-(trifluoromethyl)phenoxy]-2,2-difluoroethan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom and difluoroethanamine moiety contribute to the compound’s binding affinity and specificity for certain molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-2-(trifluoromethyl)aniline hydrochloride
- 2-Fluoro-4-bromo-5-(trifluoromethyl)aniline
- 2,2-Difluoroethanamine derivatives
Uniqueness
2-[4-Bromo-2-(trifluoromethyl)phenoxy]-2,2-difluoroethan-1-amine hydrochloride stands out due to its combination of a bromine atom, trifluoromethyl group, and difluoroethanamine moiety. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H8BrClF5NO |
|---|---|
Poids moléculaire |
356.51 g/mol |
Nom IUPAC |
2-[4-bromo-2-(trifluoromethyl)phenoxy]-2,2-difluoroethanamine;hydrochloride |
InChI |
InChI=1S/C9H7BrF5NO.ClH/c10-5-1-2-7(17-8(11,12)4-16)6(3-5)9(13,14)15;/h1-3H,4,16H2;1H |
Clé InChI |
JFIGYBOXRCDYRZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Br)C(F)(F)F)OC(CN)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


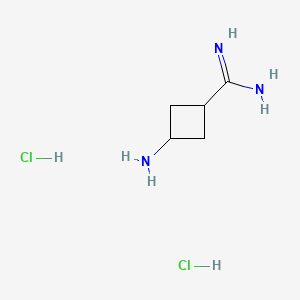
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(pyrrolidin-1-yl)benzoic acid](/img/structure/B13520667.png)
![1-[1-(5-methoxy-2,3-dihydro-1H-indene-1-carbonyl)piperidin-4-yl]ethan-1-amine hydrochloride](/img/structure/B13520670.png)
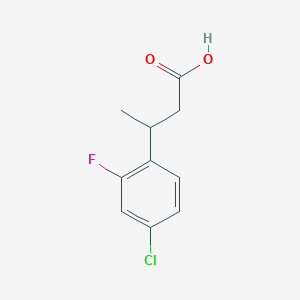

![1-[1-(3,4,5-Trifluorophenyl)cyclopropyl]ethan-1-ol](/img/structure/B13520690.png)

![1-benzyl-3-{[(tert-butoxy)carbonyl]amino}-1H-pyrazole-4-carboxylic acid](/img/structure/B13520699.png)
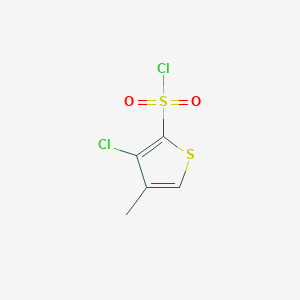
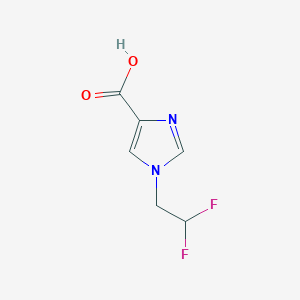
![2-((Tert-butoxycarbonyl)amino)-6-methoxyspiro[3.3]heptane-2-carboxylic acid](/img/structure/B13520721.png)
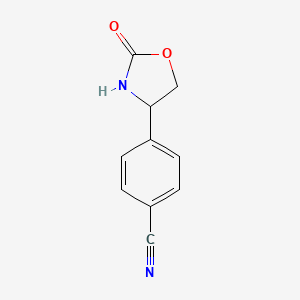
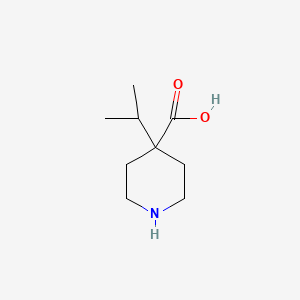
![N-{2-[2-(2-Aminoethoxy)ethoxy]ethyl}-2-methylprop-2-enamide](/img/structure/B13520726.png)
